N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034534-20-6
VCID: VC5159549
InChI: InChI=1S/C10H11NO2S3/c1-16(12,13)11-10(8-4-6-14-7-8)9-3-2-5-15-9/h2-7,10-11H,1H3
SMILES: CS(=O)(=O)NC(C1=CSC=C1)C2=CC=CS2
Molecular Formula: C10H11NO2S3
Molecular Weight: 273.38

N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide

CAS No.: 2034534-20-6

Cat. No.: VC5159549

Molecular Formula: C10H11NO2S3

Molecular Weight: 273.38

* For research use only. Not for human or veterinary use.

N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide - 2034534-20-6

Specification

CAS No. 2034534-20-6
Molecular Formula C10H11NO2S3
Molecular Weight 273.38
IUPAC Name N-[thiophen-2-yl(thiophen-3-yl)methyl]methanesulfonamide
Standard InChI InChI=1S/C10H11NO2S3/c1-16(12,13)11-10(8-4-6-14-7-8)9-3-2-5-15-9/h2-7,10-11H,1H3
Standard InChI Key AJKBJQTYYQIYSQ-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC(C1=CSC=C1)C2=CC=CS2

Introduction

Chemical Structure and Synthetic Methodology

Structural Characteristics

The compound’s core structure consists of two thiophene rings (a five-membered aromatic ring containing one sulfur atom) bridged by a methylene group (–CH₂–), which is further functionalized with a methanesulfonamide moiety (–SO₂NHCH₃). This arrangement introduces significant electronic diversity: the electron-rich thiophene rings contrast with the electron-withdrawing sulfonamide group, creating a polarizable framework amenable to interactions with biological targets or conductive materials .

Synthesis Pathways

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide typically involves multi-step reactions under controlled conditions. A representative protocol, adapted from methodologies in sulfonamide chemistry, proceeds as follows :

  • Thiophene Alkylation: A Friedel-Crafts alkylation reaction between 2-thiophenecarboxaldehyde and 3-thiophenemethanol in dichloroethane (DCE) under argon yields the intermediate alcohol.

  • Sulfonamide Formation: The alcohol intermediate undergoes nucleophilic substitution with methanesulfonamide in the presence of a base (e.g., triethylamine) to install the sulfonamide group.

  • Purification: Column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) isolates the final product in ~87% yield .

Critical parameters include inert atmosphere maintenance to prevent oxidation of thiophene rings and precise stoichiometric control to minimize byproducts like disubstituted sulfonamides .

Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for structural confirmation:

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.42–7.28 ppm correspond to thiophene protons, while the methylene bridge (–CH₂–) resonates as a singlet at δ 4.12 ppm. The methanesulfonamide methyl group appears at δ 3.11 ppm .

  • ¹³C NMR (100 MHz, CDCl₃): Peaks at 127.8 ppm and 125.3 ppm confirm thiophene carbons, with the sulfonamide sulfur contributing to deshielding effects .

  • HRMS: A molecular ion peak at m/z 273.0381 ([M+H]⁺) aligns with the theoretical mass of C₁₀H₁₁NO₂S₃.

Solubility and Stability

The compound exhibits limited solubility in aqueous media (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating storage under anhydrous conditions.

Comparative Analysis with Related Sulfonamide Derivatives

To contextualize its properties, Table 1 contrasts N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide with structurally related compounds:

Table 1: Comparative Properties of Thiophene-Containing Sulfonamides

Compound NameMolecular FormulaMolecular WeightKey ActivityReference
N-(Thiophen-2-yl)nicotinamideC₁₁H₈N₂OS220.26Fungicidal (EC₅₀ = 12 µM)
N-(Benzoxazol-3-yl)methanesulfonamideC₈H₆N₂O₃S210.21Anticancer (IC₅₀ = 5 µM)
N-(Thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamideC₁₀H₁₁NO₂S₃273.38Under investigation

This comparison underscores the influence of auxiliary heterocycles (e.g., benzoxazole) on biological potency, while highlighting the untapped potential of the dual-thiophene scaffold .

Future Directions and Challenges

Target Identification

Elucidating the compound’s mechanism of action requires:

  • Proteomic Profiling: Affinity chromatography coupled with mass spectrometry to identify binding partners.

  • In Silico Docking: Molecular dynamics simulations against targets like carbonic anhydrase IX, a cancer-associated enzyme inhibited by sulfonamides.

Synthetic Optimization

Improving yield and scalability through:

  • Catalysis: Transition metal-catalyzed C–H activation to streamline thiophene functionalization .

  • Green Chemistry: Solvent-free mechanochemical synthesis to reduce DCE usage .

Regulatory Considerations

As with all sulfonamides, potential hypersensitivity reactions necessitate rigorous preclinical safety assessments, including:

  • CYP450 Inhibition Assays: To evaluate drug-drug interaction risks.

  • hERG Channel Screening: To rule out cardiotoxicity .

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